5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Historical Development of Triazatricyclo[8.4.0.03,8] Scaffolds
The exploration of triazatricyclic systems originated in the mid-20th century with the synthesis of simpler nitrogen-containing heterocycles, such as triazoles and diazepines, which demonstrated promising pharmacological profiles. By the 1980s, advances in cyclization techniques enabled the construction of more complex frameworks, including triazatricyclo systems. Early efforts focused on [7.3.1.0³,⁷] and [7.4.0.0³,⁷] configurations, which laid the groundwork for understanding ring strain, nitrogen positioning, and substituent effects. The specific [8.4.0.03,8] scaffold emerged as a focal point in the 2000s, driven by its balanced combination of conformational rigidity and synthetic accessibility. Key milestones include the development of zinc-mediated cyclization protocols, which facilitated the incorporation of diverse substituents while maintaining structural integrity.
Significance of Nitrogen-Containing Tricyclic Frameworks
Nitrogen atoms within tricyclic systems confer critical advantages in drug design:
- Electron-rich environments enhance interactions with biological targets through hydrogen bonding and π-π stacking.
- Structural rigidity reduces entropic penalties during receptor binding, improving affinity and selectivity.
- Tunable pharmacokinetics via substituent modifications at nitrogen centers, enabling optimization of solubility and membrane permeability.
The 1,5,9-triazatricyclo[8.4.0.03,8] system exemplifies these principles, with its three nitrogen atoms positioned to participate in both covalent and non-covalent interactions. The 3-methoxyphenyl acetyl substituent further augments these properties by introducing a hydrophobic aromatic moiety capable of penetrating lipid bilayers while maintaining water solubility through its carbonyl group.
Evolution of 1,5,9-Triazatricyclo Systems in Drug Discovery Paradigms
The progression from monocyclic to tricyclic nitrogenous systems reflects a strategic shift toward maximizing target engagement while minimizing off-site effects. For 1,5,9-triazatricyclo derivatives:
- First-generation systems (1990s–2000s): Focused on anti-infective applications, leveraging the scaffold’s ability to disrupt microbial enzyme active sites.
- Second-generation derivatives (2010s): Incorporated aryl and heteroaryl substituents for oncology targets, particularly kinase inhibition.
- Contemporary iterations (2020s–present): Employ computational modeling to optimize substituent placement for neurological and metabolic disorders, as seen in the 3-methoxyphenyl acetyl group’s potential for CNS penetration.
Research Landscape and Contemporary Scientific Discourse
Current investigations emphasize three frontiers:
- Synthetic methodology : Developing transition metal-catalyzed cyclizations to access stereochemically complex variants.
- Structure-activity relationship (SAR) studies : Correlating substituent electronic properties with biological outcomes, particularly for the 3-methoxyphenyl group’s role in modulating target affinity.
- Polypharmacology : Exploiting the scaffold’s capacity to engage multiple targets simultaneously, as suggested by its structural similarity to kinase inhibitors and GPCR modulators.
Properties
IUPAC Name |
5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-15-6-4-5-14(11-15)12-19(24)22-10-8-17-16(13-22)20(25)23-9-3-2-7-18(23)21-17/h2-7,9,11H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOVEVLBPDQMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzaldehyde and pyrimidine derivatives. The key steps in the synthesis may involve:
Aldol Condensation: This step involves the reaction of 3-methoxybenzaldehyde with an appropriate ketone to form an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed undergoes cyclization with pyrimidine derivatives under acidic or basic conditions to form the core structure of the compound.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound 5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry, materials science, and other relevant domains.
Structure and Composition
The compound is characterized by a tricyclic structure containing nitrogen atoms, which contributes to its unique reactivity and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a relatively complex structure with multiple functional groups that may contribute to its activity.
Physical Properties
- Molecular Weight : Approximately 348.39 g/mol
- Solubility : The solubility profile can vary based on the solvent used; however, compounds with similar structures often exhibit moderate solubility in organic solvents.
Anticancer Activity
Recent studies have suggested that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic factors.
- Case Study : A study demonstrated that derivatives of triazatricyclo compounds showed potent activity against several cancer cell lines, indicating a promising avenue for further research into this compound's potential as an anticancer agent .
Antimicrobial Properties
Research indicates that triazatricyclo compounds can exhibit antimicrobial activity:
- Target Pathogens : These compounds have shown efficacy against a range of bacteria and fungi.
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of similar compounds:
- Inflammation Models : In vitro and in vivo models have shown that these compounds can reduce markers of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of triazatricyclo compounds make them suitable for applications in organic electronics:
- Conductivity : Their ability to form charge-transfer complexes can be harnessed in the development of organic semiconductors.
- Case Study : Research has shown that incorporating such compounds into polymer matrices can enhance the conductivity and stability of organic light-emitting diodes (OLEDs) .
Photovoltaic Devices
The structural characteristics may also lend themselves to applications in photovoltaic technology:
Mechanism of Action
The mechanism of action of 2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and its analogs:
Key Findings:
Substituent Impact on Bioactivity :
- The 3-methoxyphenyl group in the target compound and ’s benzothiazole derivative is associated with moderate receptor binding due to its electron-donating methoxy group .
- Chlorination () introduces steric and electronic effects that may improve target selectivity, as seen in halogenated pharmaceuticals .
Synthetic Accessibility :
- The target compound’s lack of halogen or sulfur atoms suggests simpler synthesis compared to and derivatives, which require additional steps for substituent introduction.
Physicochemical Properties: The phenylsulfanylpropanoyl group in increases molecular weight by ~64 Da compared to the target compound, likely reducing blood-brain barrier penetration but improving aqueous solubility .
Biological Activity
The compound 5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazatricyclo framework with multiple functional groups that may contribute to its biological activity. The presence of the methoxyphenyl group is particularly notable for its potential interactions in biological systems.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16N3O3 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 2034267-27-9 |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Research indicates that it may inhibit microtubule polymerization, thereby inducing cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of well-known anticancer agents like taxanes.
Anticancer Properties
Several studies have focused on the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects with IC50 values indicating potent activity against tumor growth .
- Mechanistic Insights : The compound was shown to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in treated cells. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis within tumor tissues as evidenced by TUNEL staining .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent .
Q & A
Q. What are the validated synthetic routes for 5-[2-(3-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and how can purity be ensured?
Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of a 3-methoxyphenylacetic acid intermediate (as seen in analogs from ). Key steps include:
- Acetylation : Reacting 3-methoxyphenylacetic acid with a tricyclic amine core under reflux conditions using acetic acid as a catalyst (similar to methods in ).
- Cyclization : Utilizing InCl₃ as a Lewis catalyst for intramolecular cyclization, as demonstrated in triazole syntheses ().
- Purity Control : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) and iodine visualization ensures single-spot purity (). HPLC with UV detection (λ = 254 nm) is recommended for final validation.
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
Methodological Answer :
Q. What preliminary biological screening assays are suitable for this compound?
Methodological Answer :
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ determination.
- Enzyme Inhibition : Screen against kinases or proteases via fluorometric assays (e.g., ATPase activity).
- Environmental Impact : Follow protocols from Project INCHEMBIOL () to assess biodegradability and bioaccumulation potential using OECD 301F (ready biodegradability) and OECD 305 (bioconcentration factor).
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer :
- Dynamic NMR (DNMR) : Resolve conformational equilibria (e.g., ring-flipping in the tricyclic core) by varying temperature (25–80°C) ().
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR spectra using Gaussian 15. Compare with experimental data to identify discrepancies arising from solvent effects or tautomerism ().
- X-ray Crystallography : Resolve absolute configuration if crystalizable; use synchrotron radiation for high-resolution data (analogous to ).
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer :
- pH Stability Profiling : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., cleavage of the acetyl group; ).
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using LC-MS. Add antioxidants (e.g., BHT) or use amber vials for storage.
- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours) and quantify remaining compound via LC-MS/MS.
Q. How can structure-activity relationships (SAR) guide structural modifications?
Methodological Answer :
- Core Modifications : Replace the 1,5,9-triazatricyclo moiety with 5,7,9-triazatetracyclo systems () to assess impact on bioactivity.
- Substituent Effects : Vary the 3-methoxyphenyl group to 3,4,5-trimethoxyphenyl () or introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties.
- In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., PARP-1). Validate with SPR (surface plasmon resonance) for kinetic binding analysis.
Q. How are environmental fate and ecotoxicity evaluated for this compound?
Methodological Answer :
- Fate Analysis :
- Hydrolysis : Follow OECD 111 (hydrolysis as a function of pH).
- Soil Adsorption : Use batch equilibrium method (OECD 106) to determine Koc (organic carbon partition coefficient).
- Ecotoxicity :
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral/IP), plasma protein binding (equilibrium dialysis), and metabolic clearance using liver microsomes ().
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. Compare with in vitro CYP450 inhibition data (e.g., CYP3A4/2D6).
- Tissue Distribution : Conduct radiolabeled studies (¹⁴C tagging) to quantify accumulation in target organs (e.g., brain, liver).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
